Pentaerythritol tris(3-(1-aziridinyl)propionate)

説明

Molecular Architecture and Stereochemical Configuration Analysis

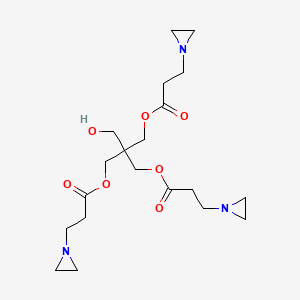

The fundamental molecular architecture of pentaerythritol tris(3-(1-aziridinyl)propionate) centers around a pentaerythritol core structure that serves as the central scaffolding for three identical propionate-aziridine arms. The pentaerythritol backbone provides a tetrahedral geometry with four hydroxyl groups, three of which are esterified with 3-(1-aziridinyl)propanoic acid units while one remains as a free hydroxyl group. This asymmetric substitution pattern creates a distinctive molecular configuration where the three aziridine-containing arms extend spatially from the central carbon atom in a tri-substituted arrangement. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [2,2-bis[3-(aziridin-1-yl)propanoyloxymethyl]-3-hydroxypropyl] 3-(aziridin-1-yl)propanoate, reflecting the complex connectivity patterns and stereochemical relationships within the molecular framework.

The stereochemical configuration analysis reveals critical insights into the spatial arrangement of functional groups and their potential interactions. Each aziridine ring maintains a three-membered heterocyclic structure with characteristic bond angles of approximately 60 degrees, creating significant ring strain that contributes to the compound's high reactivity. The propionate linker units provide conformational flexibility between the central pentaerythritol core and the peripheral aziridine functionalities, allowing for optimal spatial positioning during cross-linking reactions. The canonical Simplified Molecular Input Line Entry System representation C1CN1CCC(=O)OCC(CO)(COC(=O)CCN2CC2)COC(=O)CCN3CC3 illustrates the complete connectivity pattern and confirms the tri-substituted architecture.

Computational analysis of the molecular geometry indicates that the compound adopts a relatively extended conformation in solution, minimizing steric interactions between the bulky aziridine-propionate arms. The XLogP3-AA value of -1.4 suggests moderate hydrophilicity, primarily attributed to the presence of ten hydrogen bond acceptors distributed throughout the molecular structure. This hydrophilic character influences the compound's solubility behavior and interaction patterns with polar substrates and solvents.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₀H₃₃N₃O₇ | Complex polyfunctional architecture |

| Molecular Weight | 427.49 g/mol | Moderate molecular size for cross-linking |

| Hydrogen Bond Acceptors | 10 | High interaction potential |

| XLogP3-AA | -1.4 | Moderate hydrophilicity |

| Aziridine Ring Count | 3 | Trifunctional reactivity |

特性

IUPAC Name |

[2,2-bis[3-(aziridin-1-yl)propanoyloxymethyl]-3-hydroxypropyl] 3-(aziridin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O7/c24-13-20(14-28-17(25)1-4-21-7-8-21,15-29-18(26)2-5-22-9-10-22)16-30-19(27)3-6-23-11-12-23/h24H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPCRJOPWXUMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCC(=O)OCC(CO)(COC(=O)CCN2CC2)COC(=O)CCN3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044696 | |

| Record name | 3-{[3-(Aziridin-1-yl)propanoyl]oxy}-2-({[3-(aziridin-1-yl)propanoyl]oxy}methyl)-2-(hydroxymethyl)propyl 3-(aziridin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57116-45-7 | |

| Record name | Pentaerythritol tris[3-(1-aziridinyl)propionate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57116-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | XAMA 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057116457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aziridinepropanoic acid, 1,1'-[2-[[3-(1-aziridinyl)-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-{[3-(Aziridin-1-yl)propanoyl]oxy}-2-({[3-(aziridin-1-yl)propanoyl]oxy}methyl)-2-(hydroxymethyl)propyl 3-(aziridin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol tris(3-aziridin-1-ylpropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Materials and Reagents

The synthesis of pentaerythritol tris(3-(1-aziridinyl)propionate) begins with pentaerythritol (2,2-bis(hydroxymethyl)-1,3-propanediol) as the core polyol substrate. The aziridine functionality is introduced via 3-(1-aziridinyl)propionic acid or its derivatives, such as acyl chlorides or activated esters . A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) , is required to deprotonate hydroxyl groups on pentaerythritol, facilitating nucleophilic substitution reactions. Solvents like dichloromethane or tetrahydrofuran (THF) are employed to maintain reaction homogeneity.

Reaction Mechanism and Conditions

The synthesis proceeds through a stepwise esterification mechanism. Pentaerythritol’s four hydroxyl groups react with 3-(1-aziridinyl)propionic acid derivatives, though steric hindrance often limits substitution to three sites, leaving one hydroxyl group unreacted . The reaction mechanism involves:

-

Deprotonation : Base-mediated deprotonation of pentaerythritol’s hydroxyl groups to generate alkoxide ions.

-

Nucleophilic Attack : Alkoxide ions attack the electrophilic carbonyl carbon of 3-(1-aziridinyl)propionic acid derivatives.

-

Aziridine Ring Formation : Intramolecular cyclization forms the aziridine rings, stabilized by the base.

Key Reaction Parameters :

-

Temperature : Maintained between 40–60°C to balance reaction rate and side-product formation.

-

pH : Strongly basic conditions (pH >10) ensure efficient deprotonation.

-

Reaction Time : Typically 6–12 hours under reflux to achieve >85% conversion.

Purification and Isolation Techniques

Post-synthesis, the crude product is purified through:

-

Solvent Extraction : Residual acids and bases are removed using aqueous washes (e.g., dilute HCl or NaHCO3) .

-

Crystallization : The product is recrystallized from ethyl acetate or hexane to enhance purity .

-

Chromatography : Column chromatography with silica gel and a methanol:chloroform gradient isolates the trisubstituted product from mono- or disubstituted byproducts .

Storage Considerations :

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability :

-

Continuous Flow Reactors : Enable precise control of temperature and mixing, reducing side reactions.

-

Catalyst Optimization : Heterogeneous catalysts (e.g., immobilized lipases) improve esterification efficiency.

-

Waste Management : Neutralization of basic waste streams minimizes environmental impact.

Analytical Methods for Quality Control

Quality assurance employs:

-

Nuclear Magnetic Resonance (NMR) : Confirms substitution pattern and aziridine integrity .

-

High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for industrial use) .

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Validates ester and aziridine functional groups.

Comparative Analysis of Preparation Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom flask) | Continuous Flow |

| Catalyst | Homogeneous (NaOH/KOH) | Heterogeneous (Immobilized) |

| Yield | 70–85% | 85–92% |

| Purity | 90–95% | 95–98% |

Challenges and Optimization Strategies

化学反応の分析

Types of Reactions: Pentaerythritol tris(3-(1-aziridinyl)propionate) undergoes various chemical reactions, including:

Substitution Reactions: The aziridine rings can react with nucleophiles, leading to ring-opening and substitution reactions.

Cross-Linking Reactions: The compound can form cross-links with polymers, enhancing their mechanical and chemical properties.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and carboxylic acids.

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, with or without solvents.

Major Products:

科学的研究の応用

Pentaerythritol tris(3-(1-aziridinyl)propionate) has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of pentaerythritol tris(3-(1-aziridinyl)propionate) involves the reactivity of its aziridine rings. These rings can react with active hydrogen groups, such as those found in carboxyl, hydroxyl, and amino groups, leading to the formation of covalent bonds. This cross-linking capability enhances the mechanical strength, chemical resistance, and thermal stability of the materials it is incorporated into .

類似化合物との比較

Trimethylolpropane tris(3-mercaptopropionate): Another polyfunctional compound used for cross-linking and enhancing material properties.

Pentaerythritol tetraacrylate: Known for its use in UV-curable coatings and adhesives.

Uniqueness: Pentaerythritol tris(3-(1-aziridinyl)propionate) is unique due to its high reactivity and ability to form stable cross-links with a wide range of polymers. This makes it particularly valuable in applications requiring enhanced durability and resistance to harsh conditions .

生物活性

Pentaerythritol tris(3-(1-aziridinyl)propionate) (PTAP) is a polyfunctional aziridine compound recognized for its significant biological activity and reactivity. This article provides an in-depth examination of its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

Chemical Structure and Properties

PTAP is characterized by its tri-functional structure, featuring three aziridine rings attached to a pentaerythritol backbone. Its molecular formula is with a molecular weight of approximately 427.5 g/mol . The compound's electrophilic nature allows it to participate in nucleophilic reactions, making it a valuable crosslinking agent in various industrial applications .

Reactivity: PTAP exhibits high reactivity with active hydrogen groups, enabling it to form stable covalent bonds with enzymes, proteins, and other biomolecules. It has been shown to act as a substrate for endoglycosidase peptide N-glycosidase F (PNGase F), which plays a crucial role in the deglycosylation of glycoproteins .

Metabolic Pathways: The compound interacts with various metabolic pathways, influencing metabolic flux and metabolite levels. Its ability to react with enzymes enhances its significance in biochemical reactions .

Cellular Effects

PTAP has notable effects on different cell types:

- Cellular Probes: It serves as a fluorescent probe for lipid bilayer model membranes and is utilized as a marker for living cells in culture .

- Subcellular Localization: The compound's localization within cellular compartments can affect its biological activity. Targeting signals may direct PTAP to specific organelles, enhancing its functional roles .

Molecular Mechanisms

At the molecular level, PTAP exerts its effects through binding interactions with biomolecules. The aziridine end groups are particularly reactive towards carboxyl groups found in various substrates, facilitating crosslinking reactions that can modify cellular functions .

Applications

PTAP is widely used across multiple domains:

- Industrial Applications: It is employed as a crosslinking agent in adhesives, coatings, inks, and photographic films due to its ability to enhance the mechanical properties of materials .

- Biomedical Research: The compound's reactivity makes it suitable for developing drug delivery systems and biomaterials that require specific interactions with biological molecules.

Case Studies and Research Findings

Several studies have documented the biological activity of PTAP:

- Antimicrobial Activity: Research indicates that PTAP exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Cell Proliferation Studies: In vitro studies have demonstrated that PTAP can influence cell proliferation rates in cancer cell lines, suggesting potential applications in cancer therapy.

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | Approximately 427.5 g/mol |

| Key Reactions | Forms covalent bonds with proteins; substrate for PNGase F |

| Applications | Used in adhesives, coatings, biomedical materials |

| Biological Effects | Antimicrobial activity; influences cell proliferation |

Q & A

Q. What are the critical physicochemical properties of Pentaerythritol tris(3-(1-aziridinyl)propionate) that influence experimental design and handling protocols?

Answer: Key physicochemical properties include:

Methodological Note:

Q. How can researchers quantify residual aziridine groups post-crosslinking to assess reaction efficiency?

Answer: Common analytical techniques include:

- FTIR Spectroscopy: Track the disappearance of the aziridine C-N-C stretching band (~1,250 cm⁻¹) to confirm ring-opening .

- Titration: Use aqueous HCl to titrate unreacted aziridine groups, exploiting their basicity.

- NMR Spectroscopy: Monitor proton shifts (e.g., aziridine CH₂ groups at δ 1.5–2.5 ppm) to quantify residual groups .

Methodological Note:

- Sample Preparation: Quench reactions with acidic solutions (e.g., 0.1 M HCl) to halt crosslinking before analysis.

- Calibration: Prepare standards with known aziridine concentrations for quantitative NMR or titration.

Advanced Research Questions

Q. How do competing side reactions (e.g., hydrolysis) impact the crosslinking kinetics of Pentaerythritol tris(3-(1-aziridinyl)propionate) in aqueous systems?

Answer: Hydrolysis of aziridine groups generates unreactive propionic acid derivatives, reducing crosslinking efficiency. Key factors:

- pH Dependence: Acidic/basic conditions accelerate hydrolysis. Optimal pH for crosslinking is neutral to slightly acidic (pH 5–7) .

- Kinetic Studies: Use real-time FTIR or rheometry to monitor gelation times under varying humidity levels.

Data Contradiction Analysis:

Q. What strategies prevent premature gelation during crosslinking with Pentaerythritol tris(3-(1-aziridinyl)propionate)?

Answer:

- Temperature Control: Perform reactions at 4–10°C to slow aziridine reactivity until all components are uniformly mixed.

- Sequential Mixing: Add crosslinker incrementally via syringe pump to avoid localized high concentrations.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize aziridine groups without triggering hydrolysis .

Methodological Note:

- Rheological Monitoring: Track viscosity changes to identify the gel point and adjust addition rates dynamically.

Q. How does the spatial arrangement of aziridine groups influence the mechanical properties of crosslinked polymer networks?

Answer: The trifunctional structure enables:

- Network Homogeneity: Compared to tetrafunctional analogs, the asymmetric branching reduces steric hindrance, enhancing crosslink density in flexible polymers (e.g., polyurethanes).

- Mechanical Testing: Use dynamic mechanical analysis (DMA) to compare storage modulus (G') and glass transition temperatures (Tg) of networks formed with mono-, tri-, and tetrafunctional aziridines .

Case Study:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。